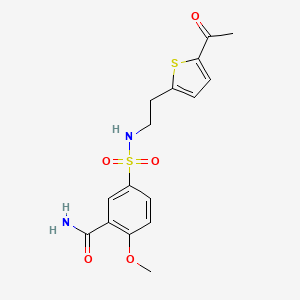
5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a sulfamoyl group linked to an acetylthiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the formation of the acetylthiophene derivative, which can be achieved through the acetylation of thiophene. This intermediate is then reacted with an appropriate ethylamine derivative to introduce the ethylsulfamoyl group. Finally, the resulting compound is coupled with 2-methoxybenzoyl chloride under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The acetylthiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetylthiophene can be reduced to an alcohol.
Substitution: The methoxy group on the benzamide can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It may be used in the development of new materials with unique properties, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The acetylthiophene moiety could play a role in binding to the target, while the sulfamoyl and methoxy groups may influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
5-acetylthiophene: A simpler analog that lacks the benzamide and sulfamoyl groups.
2-methoxybenzamide: Lacks the thiophene and sulfamoyl groups.
N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl derivatives: Compounds with similar sulfamoyl and thiophene moieties but different substituents on the benzamide core.
Uniqueness
5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the acetylthiophene moiety, in particular, may enhance its binding affinity to certain biological targets, while the methoxy and sulfamoyl groups can modulate its solubility and stability.
Properties
IUPAC Name |
5-[2-(5-acetylthiophen-2-yl)ethylsulfamoyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S2/c1-10(19)15-6-3-11(24-15)7-8-18-25(21,22)12-4-5-14(23-2)13(9-12)16(17)20/h3-6,9,18H,7-8H2,1-2H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTDKCBTVHLPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
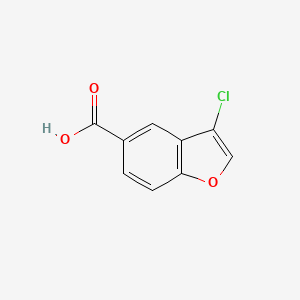
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2643971.png)


![Tert-butyl 3-(7-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate](/img/structure/B2643978.png)
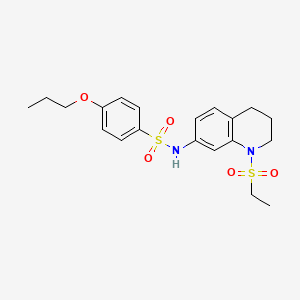
![10-(2-furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2643983.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide](/img/structure/B2643986.png)
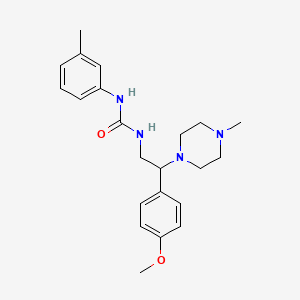

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(m-tolyl)ethanone](/img/structure/B2643990.png)
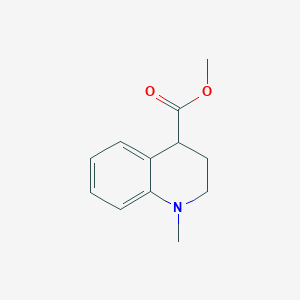
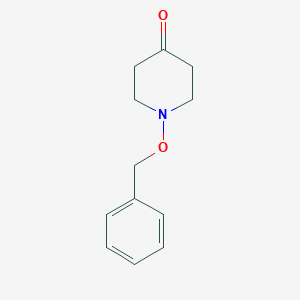
![Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2643993.png)
